molecular formula C10H8N2O4 B14088826 methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate

methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B14088826
M. Wt: 220.18 g/mol
InChI Key: CAERDZZPKKXCNH-UHFFFAOYSA-N
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Description

Methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of hydrazides with carbon dioxide. One common method starts with the commercially available 1,2,4-triazole-3-carboxylic acid, which is converted to the desired oxadiazole through a series of reactions involving hydrazine and carbon dioxide . The reaction conditions often require the use of strong acids like concentrated sulfuric acid or reagents such as phosphorus oxychloride (POCl3) .

Industrial Production Methods

In industrial settings, the production of oxadiazoles, including this compound, may involve more scalable and environmentally benign methods. These methods often utilize palladium-catalyzed cyclization reactions under carbon monoxide (CO) atmosphere with triethylamine (TEA) as a solvent . This approach minimizes the use of harsh reagents and allows for higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and aromatic compounds with different functional groups.

Scientific Research Applications

Methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with various molecular targets. In medicinal applications, the compound can inhibit specific enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The exact pathways and targets depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate stands out due to its specific combination of the oxadiazole ring and the benzoate group, which imparts unique chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and development.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 4-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzoate

InChI

InChI=1S/C10H8N2O4/c1-15-9(13)7-4-2-6(3-5-7)8-11-12-10(14)16-8/h2-5H,1H3,(H,12,14)

InChI Key

CAERDZZPKKXCNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NNC(=O)O2

Origin of Product

United States

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